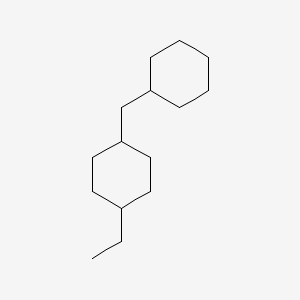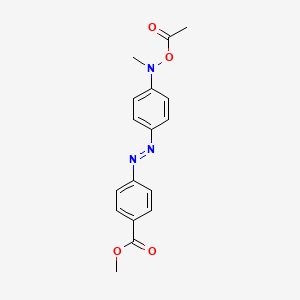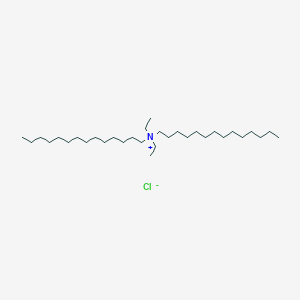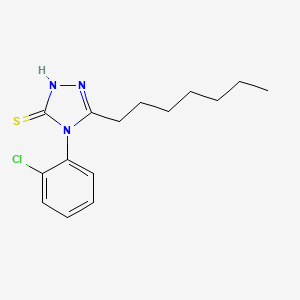![molecular formula C21H27NO3 B14647630 N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide CAS No. 55697-77-3](/img/structure/B14647630.png)
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide is an organic compound that belongs to the class of amides This compound features a hydroxyphenyl group, a phenoxy group with a branched alkyl substituent, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.
Amide Bond Formation: The amide bond can be formed by reacting the phenoxy intermediate with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various therapeutic targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate signaling pathways, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: A simpler analog with similar functional groups.
2-(4-tert-Butylphenoxy)butanamide: A compound with a similar butanamide backbone and phenoxy group.
Uniqueness
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
55697-77-3 |
|---|---|
Formule moléculaire |
C21H27NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(2-hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide |
InChI |
InChI=1S/C21H27NO3/c1-5-19(20(24)22-17-9-7-8-10-18(17)23)25-16-13-11-15(12-14-16)21(3,4)6-2/h7-14,19,23H,5-6H2,1-4H3,(H,22,24) |
Clé InChI |
HFYFDEAQCQNOLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=CC=CC=C1O)OC2=CC=C(C=C2)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



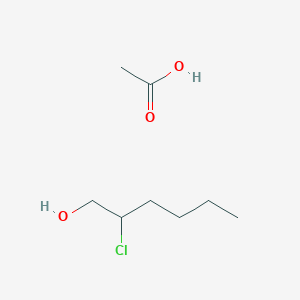
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)
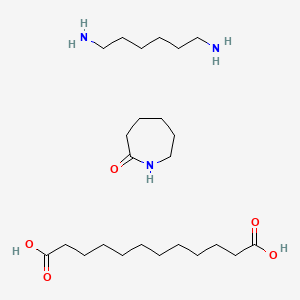
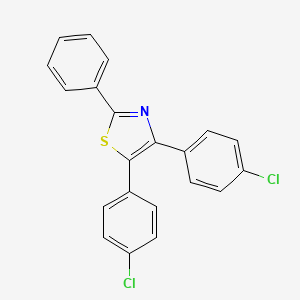
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)

